molecular formula C7H10N4 B1419548 (6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 933697-75-7

(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No. B1419548
CAS RN: 933697-75-7
M. Wt: 150.18 g/mol
InChI Key: BLDRTRSPEFVOKP-UHFFFAOYSA-N
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Description

The compound “(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine” is a type of imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .

Scientific Research Applications

Cancer Therapeutics

Imidazole-containing compounds have been explored for their potential as selective inhibitors in cancer treatment. For instance, compounds similar to the one have been studied for their effectiveness against certain types of cancer cells and tumors .

Antimicrobial Activity

Research has shown that imidazole derivatives can exhibit significant antibacterial and antifungal activities. This includes testing their effectiveness in inhibiting the growth of various microbial strains .

Chemical Synthesis

Imidazole compounds are often used in chemical synthesis as intermediates to create complex molecules with potential therapeutic applications .

Antitubercular and Antifungal Agents

Some imidazole derivatives have been synthesized and evaluated for their antitubercular and antifungal properties, which could lead to new treatments for these diseases .

PI3K-AKT Pathway Inhibition

The PI3K-AKT signaling pathway is crucial in tumorigenesis and progression. Imidazole derivatives have been investigated for their role in inhibiting this pathway, which could be beneficial in treating cancers with mutations or abnormal activation of this pathway .

Synthesis of Substituted Imidazoles

Recent advances in chemistry have highlighted the importance of imidazoles in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in various applications .

Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H … Synthesis, Characterization and Antimicrobial Evaluation of Novel … Molecules | Free Full-Text | Syntheses and Applications of 1,2,3 … - MDPI Synthesis and therapeutic potential of imidazole containing compounds … [Design, Synthesis and Biological Evaluation of 6- (Imidazo 1,2-a … Recent advances in the synthesis of imidazoles - RSC Publishing

properties

IUPAC Name

(6-methyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5-6(4-8)7-9-2-3-11(7)10-5/h2-3,10H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDRTRSPEFVOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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